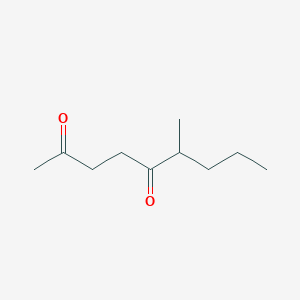
6-Methylnonane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylnonane-2,5-dione is an organic compound characterized by a nonane backbone with methyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnonane-2,5-dione typically involves the alkylation of nonane derivatives followed by oxidation. One common method is the Friedel-Crafts acylation of nonane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting intermediate is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as laboratory synthesis but is scaled up and optimized for efficiency. Catalysts and reagents are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylnonane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in diols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols and alcohols.
Substitution: Halogenated derivatives and other substituted nonane compounds.
Scientific Research Applications
6-Methylnonane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methylnonane-2,5-dione involves its interaction with specific molecular targets. The dione groups can act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylnonane-2,4-dione: Similar in structure but with different positioning of the dione groups.
2,5-Dimethylnonane-3,6-dione: Another derivative with additional methyl groups.
Nonane-2,5-dione: Lacks the methyl group, making it less sterically hindered.
Uniqueness
6-Methylnonane-2,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61363-12-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-methylnonane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-8(2)10(12)7-6-9(3)11/h8H,4-7H2,1-3H3 |
InChI Key |
KSNOYVVRJXXBME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















